![molecular formula C20H25FN6O2 B2495222 7-ethyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 851937-43-4](/img/structure/B2495222.png)
7-ethyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to the target compound involves multi-step organic reactions, including the condensation, alkylation, and amination processes. The synthesis of similar purine-2,6-dione derivatives has been described, demonstrating the complexity and versatility of the synthetic routes that can be employed to introduce various functional groups, enhancing the molecule's biological activity and physical properties (Chłoń-Rzepa et al., 2004).
Molecular Structure Analysis
The molecular structure of related compounds showcases a purine core modified with different substituents, influencing the molecule's overall geometry and electronic distribution. Studies on crystal engineering and hydrogen-bond association of cyclo[(2-methylamino-4,7-dimethoxyindan-2-carboxylic acid)(2-amino-4,7-dimethoxyindan-2-carboxylic acid)] provide insights into how substitutions impact molecular conformations and interactions, which are crucial for understanding the behavior of our compound of interest (Weatherhead-Kloster et al., 2005).
Aplicaciones Científicas De Investigación
Cardiovascular Activity
Compounds structurally similar to the one you're interested in have been synthesized and tested for their cardiovascular effects. For instance, derivatives of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones have shown strong prophylactic antiarrhythmic activity and hypotensive effects, alongside weak affinity for alpha-adrenoreceptors (Chłoń-Rzepa et al., 2004).
Antimicrobial Activity
Research into purine linked piperazine derivatives has identified potent inhibitors of Mycobacterium tuberculosis, indicating potential applications in the development of new antimicrobial agents. These compounds target MurB, disrupting the biosynthesis of peptidoglycan and exerting antiproliferative effects (Konduri et al., 2020).
Antidepressant and Anxiolytic Properties
Derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones with modifications at the 7- or 8-position have been studied for their potential psychotropic activity, including acting as ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7). These modifications have led to the discovery of compounds with antidepressant and anxiolytic-like activities in vivo (Chłoń-Rzepa et al., 2013).
Fluorescent Ligands for Receptor Studies
Development of environment-sensitive fluorescent ligands based on 1-(2-methoxyphenyl)piperazine derivatives, incorporating features like 4-amino-1,8-naphthalimide, for studying 5-HT1A receptors. These compounds have shown high receptor affinity and good fluorescence properties, aiding in visualization and receptor-ligand interaction studies (Lacivita et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
7-ethyl-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN6O2/c1-4-27-16(22-18-17(27)19(28)24(3)20(29)23(18)2)13-25-9-11-26(12-10-25)15-7-5-14(21)6-8-15/h5-8H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRWELSBVLECEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethyl-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2495139.png)
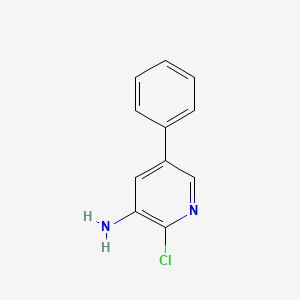
![4-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)quinoline](/img/structure/B2495141.png)
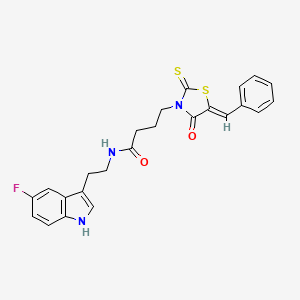
![3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2495143.png)
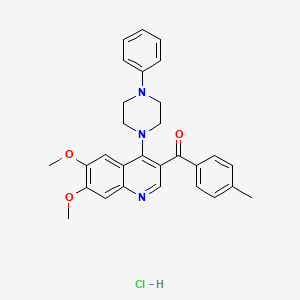
![(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2495146.png)
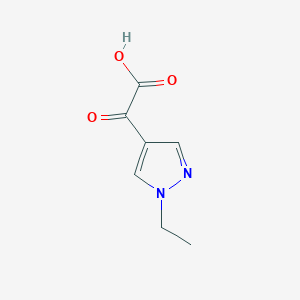
![(3R,4As,8aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid](/img/structure/B2495151.png)
![2-((1-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2495155.png)
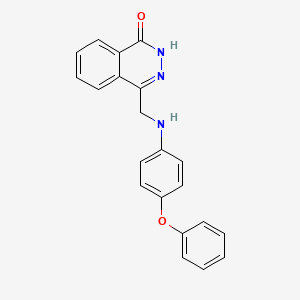
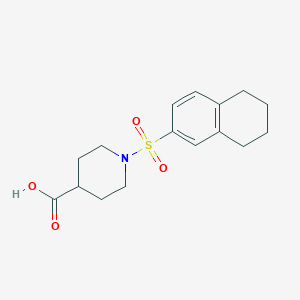
![N-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide](/img/structure/B2495158.png)
![2-ethoxy-1H-benzo[d]imidazole](/img/structure/B2495161.png)